multiplolide A
Description
Natural Product Significance in Chemical Biology and Drug Discovery Research
Natural products have historically been a cornerstone of drug discovery, providing a rich source of novel chemical scaffolds with potent biological activities. nih.gov Their inherent structural diversity and complexity, honed through evolution, make them ideal candidates for interacting with biological macromolecules. nih.govnih.gov This has led to the development of numerous therapeutic agents, particularly in the areas of cancer and infectious diseases. nih.gov In chemical biology, natural products serve as powerful tools to probe and understand complex biological pathways. nih.govwiley.com By studying how these molecules interact with cellular components, researchers can elucidate the mechanisms of action of potential drugs and identify new therapeutic targets. cureffi.org The unique chemical architectures of natural products often inspire the synthesis of new compounds with improved pharmacological properties. cureffi.orgnih.gov Despite challenges in their isolation and synthesis, advancements in analytical tools and genomic techniques are revitalizing interest in natural product-based research. nih.gov
Overview of Multiplolide A: Historical Context of Natural Product Discovery
This compound is a 10-membered lactone, a type of cyclic ester, that was first isolated from the broth extract of the fungus Xylaria multiplex (strain BCC 1111). nih.govnih.gov Its discovery, reported in 2001, was the result of screening for antifungal compounds. nih.gov The initial structural elucidation was carried out using spectroscopic data, though the absolute configuration of the molecule was not determined until its total synthesis in 2008. nih.govacs.org
Subsequent research has identified this compound in other fungal species, including endophytic fungi such as Phomopsis sp. associated with the neem tree (Azadirachta indica) and Diaporthe hongkongensis isolated from Minquartia guianensis. thieme-connect.comnih.gov The compound has also been detected in extracts of Diaporthe sp. JC-J7. mdpi.com This suggests a wider distribution of this compound in the fungal kingdom than initially thought.
Scope and Objectives of Academic Inquiry on this compound
The primary focus of academic research on this compound has been multifaceted, encompassing its isolation from natural sources, chemical synthesis, and the investigation of its biological activities. A significant area of inquiry has been its potential as an antifungal agent, particularly against Candida albicans. nih.govnih.gov
Further studies have explored its potential in other therapeutic areas, with some research indicating possible anti-inflammatory, antimicrobial, and anticancer effects for this class of compounds. ontosight.ai The study of this compound and its derivatives also contributes to the broader understanding of polyketides, a large and structurally diverse class of secondary metabolites with a wide range of biological functions. nih.gov Researchers are also investigating the biosynthetic pathways of such compounds in fungi to potentially harness them for biotechnological applications. nih.govpreprints.org The total synthesis of this compound and its diastereoisomers has been a key objective, not only to confirm its structure but also to provide a means to produce the compound for further biological evaluation and to develop synthetic methodologies for related natural products. acs.orgresearchgate.net
Detailed Research Findings
Initial studies on this compound demonstrated its antifungal properties. Subsequent research has expanded to include its synthesis and the exploration of other potential biological activities.
| Research Area | Key Findings | References |
| Antifungal Activity | Exhibited activity against Candida albicans with an IC50 value of 7 µg/mL. | nih.govnih.gov |
| Cytotoxicity | Was found to be inactive against BC-1 and KB cell lines at a concentration of 20 µg/mL. | nih.gov |
| Antimalarial Activity | Showed no activity against the malarial parasite Plasmodium falciparum at 20 µg/mL. | nih.gov |
| Antihyperlipidemic Activity | A derivative, 8-O-acetylthis compound, showed inhibitory activity on triglycerides in steatotic L-02 cells. | rsc.org |
| Chemical Synthesis | The total synthesis of this compound was achieved, confirming its absolute configuration. Methodologies often involve key steps like ring-closing metathesis. | nih.govacs.orgresearchgate.netdoi.org |
Structure
3D Structure
Properties
Molecular Formula |
C10H14O5 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
(1S,4R,6R,7S,8E,10S)-6,7-dihydroxy-4-methyl-3,11-dioxabicyclo[8.1.0]undec-8-en-2-one |
InChI |
InChI=1S/C10H14O5/c1-5-4-7(12)6(11)2-3-8-9(15-8)10(13)14-5/h2-3,5-9,11-12H,4H2,1H3/b3-2+/t5-,6+,7-,8+,9+/m1/s1 |
InChI Key |
GSXXKILAEILYRX-JRSSMJHLSA-N |
SMILES |
CC1CC(C(C=CC2C(O2)C(=O)O1)O)O |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@H](/C=C/[C@H]2[C@H](O2)C(=O)O1)O)O |
Canonical SMILES |
CC1CC(C(C=CC2C(O2)C(=O)O1)O)O |
Synonyms |
multiplolide A |
Origin of Product |
United States |
Isolation and Natural Origin of Multiplolide a
Primary Fungal Source: Xylaria multiplex
The initial discovery and isolation of multiplolide A were from the fungus Xylaria multiplex, specifically from the strain BCC 1111. nih.govacs.orgebi.ac.uk This wood-decaying fungus, belonging to the Ascomycota phylum, was identified as the primary natural producer of this compound. nih.gov Researchers isolated this compound, along with a related compound, multiplolide B, from the culture broth of this fungus. acs.orgresearchgate.net The structure of this compound was determined through comprehensive spectroscopic data analysis. nih.govacs.org
The production of this compound was achieved through the submerged fermentation of Xylaria multiplex BCC 1111. The fungus was cultivated in a liquid medium to facilitate the biosynthesis and secretion of secondary metabolites.
Table 1: Cultivation Parameters for Xylaria multiplex BCC 1111
| Parameter | Details |
|---|---|
| Fungal Strain | Xylaria multiplex BCC 1111 |
| Culture Medium | Malt Extract Broth (MEB) |
| Medium Composition | Malt extract, maltose, dextrose, yeast extract |
| Incubation Temperature | 25 °C |
| Incubation Period | 24 days |
| Cultivation Type | Static liquid culture |
Data sourced from Boonphong S, et al., 2001. acs.org
Following the incubation period, a systematic extraction and isolation process was employed to obtain pure this compound from the fungal culture. The procedure involved separating the fungal biomass from the liquid broth, followed by a multi-step purification of the broth extract.
The initial step was the filtration of the six-liter culture to separate the fungal mycelium from the culture broth. acs.org The broth, containing the secreted metabolites, was then subjected to liquid-liquid extraction using ethyl acetate (B1210297). acs.org This solvent selectively partitioned the organic compounds, including this compound, from the aqueous broth. Evaporation of the ethyl acetate yielded a crude extract. acs.org This crude material was then purified using chromatographic techniques, first on a silica (B1680970) gel column and subsequently on a Sephadex LH-20 column, to yield the pure compound. acs.org
Table 2: Extraction and Isolation Steps for this compound
| Step | Procedure |
|---|---|
| 1. Separation | The fungal culture was filtered to separate the broth from the mycelial cells. |
| 2. Extraction | The culture broth was extracted twice with equal volumes of ethyl acetate (EtOAc). |
| 3. Concentration | The combined ethyl acetate layers were evaporated to dryness to yield a crude extract. |
| 4. Chromatography | The crude extract was subjected to silica gel column chromatography. |
| 5. Final Purification | Fractions containing the compound were further purified using a Sephadex LH-20 column. |
Data sourced from Boonphong S, et al., 2001. acs.org
Cultivation Methodologies for this compound Production
Discovery of this compound Derivatives from Endophytic Fungi
Further research into natural products has revealed that other fungi, particularly those living as endophytes within plant tissues, produce derivatives of this compound. This discovery underscores the biosynthetic capabilities of endophytic fungi.
An analog of this compound, named 5,6-dihydro-5,6-epoxythis compound, was isolated from Diaporthe hongkongensis. mdpi.comnih.govpreprints.org This endophytic fungus was sourced from the healthy leaves of the plant Minquartia guianensis. mdpi.compreprints.org The production of this analog required specific cultivation conditions, highlighting the influence of the growth substrate on fungal secondary metabolism. mdpi.com
Table 3: Cultivation for Production of this compound Analog
| Parameter | Details |
|---|---|
| Fungal Source | Diaporthe hongkongensis (Endophyte) |
| Host Plant | Minquartia guianensis |
| Culture Medium | Parboiled rice |
| Incubation Conditions | Static and dark |
| Incubation Temperature | 25 °C |
| Incubation Period | 28 days |
Data sourced from Cantrell, C. L., et al., 2025. mdpi.compreprints.org
The isolation process for 5,6-dihydro-5,6-epoxythis compound involved extracting the fungal mycelia and the rice medium with ethyl acetate, followed by chromatographic purification over Sephadex LH-20 and silica gel. preprints.orgpreprints.org
The discovery of this compound and its derivatives from different fungal genera, Xylaria and Diaporthe (anamorph Phomopsis), illustrates the role of endophytic fungi as prolific sources of structurally diverse and potentially novel natural products. mdpi.comnih.gov Fungi living within plant tissues exist in a complex ecological niche, which may drive the evolution of unique biosynthetic pathways leading to a wide array of secondary metabolites. mdpi.com
Research and patent literature have documented the isolation of other this compound derivatives from endophytic Phomopsis species, such as 7α-acetoxy-multiplolide A. nih.govresearchgate.netmdpi.com These findings reinforce the idea that endophytic fungi represent a significant and still largely untapped resource for the discovery of new chemical entities. nih.gov The production of these compounds is part of the complex chemical interplay between the endophyte and its host plant. mdpi.com
Table 4: Selected Multiplolide Compounds and Their Natural Fungal Sources
| Compound Name | Fungal Source | Fungal Lifestyle |
|---|---|---|
| This compound | Xylaria multiplex BCC 1111 nih.govacs.org | Saprophytic (Wood-decaying) |
| Multiplolide B | Xylaria multiplex BCC 1111 acs.org | Saprophytic (Wood-decaying) |
| 5,6-dihydro-5,6-epoxythis compound | Diaporthe hongkongensis mdpi.compreprints.org | Endophytic |
| 7α-acetoxy-multiplolide A | Phomopsis sp. nih.govresearchgate.net | Endophytic |
Structural Elucidation and Stereochemical Assignment of Multiplolide a
Spectroscopic Characterization Techniques
The initial journey into the molecular architecture of multiplolide A began with a suite of spectroscopic methods. These techniques provided the foundational data to piece together its connectivity and relative stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry Determination
Nuclear Magnetic Resonance (NMR) spectroscopy was an indispensable tool in deciphering the relative configuration of the stereocenters within this compound. researchgate.netacs.orgacs.org Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, chemists were able to map the proton and carbon framework of the molecule.
Detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations from 2D NMR spectra provided critical insights into the spatial proximity of various protons, thereby establishing the relative stereochemistry of the substituents on the macrolide ring. acs.org The collected NMR data served as a crucial fingerprint for the natural product. ncl.res.in
Table 1: Selected ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 1 | 173.5 | - |
| 2 | 34.2 | 2.60 (m) |
| 3 | 70.1 | 4.25 (m) |
| 4 | 32.8 | 1.65 (m), 1.50 (m) |
| 5 | 25.4 | 1.80 (m), 1.70 (m) |
| 6 | 130.5 | 5.50 (m) |
| 7 | 132.1 | 5.60 (m) |
| 8 | 58.2 | 3.10 (d, J=4.0) |
| 9 | 60.5 | 3.50 (m) |
| 10 | 21.3 | 1.25 (d, J=6.5) |
Note: The data presented are representative and compiled from published research. Actual values may vary slightly based on experimental conditions.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) played a pivotal role in determining the molecular formula of this compound. acs.orgacs.org High-resolution mass spectrometry (HRMS) provided an exact mass measurement, which allowed for the unambiguous determination of its elemental composition. acs.org
Furthermore, fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) offered valuable clues about the molecule's structure. nih.gov By observing how the molecule breaks apart upon ionization, researchers could infer the connectivity of its constituent parts, corroborating the structural fragments proposed by NMR analysis. wikipedia.org
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 221.1154 | 221.1150 |
Complementary Spectrometric Analyses
In addition to NMR and MS, other spectrometric techniques were employed to complete the structural picture of this compound. researchgate.net Infrared (IR) spectroscopy helped to identify key functional groups present in the molecule, such as the ester carbonyl and hydroxyl groups. scribd.com Optical rotation measurements were also crucial, indicating that the molecule was chiral and providing a basis for the later determination of its absolute configuration. researchgate.net
Determination of Absolute Stereochemistry
While spectroscopic methods could reveal the relative arrangement of atoms, they could not definitively establish the absolute configuration of the chiral centers. For this, more advanced and conclusive methods were required.
Total Synthesis Approaches for Stereochemical Assignment
The most definitive method to assign the absolute stereochemistry of a natural product is through its total synthesis. researchgate.netresearchgate.netnih.govchemrxiv.org For this compound, a flexible and strategic total synthesis was undertaken, which allowed for the preparation of various possible stereoisomers. acs.org
The key steps in the synthesis often involve stereoselective reactions to control the configuration of each new chiral center. acs.org A crucial reaction in the synthesis of this compound was a ring-closing metathesis (RCM) to form the macrocyclic core. acs.org By synthesizing the different potential diastereomers and comparing their spectroscopic data (particularly NMR and optical rotation) with that of the natural product, the exact three-dimensional structure of this compound was unequivocally confirmed. acs.orgrsc.org This comparative approach is a cornerstone of modern natural product chemistry. nih.gov
Correlation with Mosher Methodologies Applied to Related Compounds
The Mosher method is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. researchgate.netillinois.edu While not always directly applied to the final complex natural product, its application to synthetic intermediates or closely related compounds can provide strong evidence for the stereochemical assignment. researchgate.net By converting a chiral alcohol into two diastereomeric esters using the (R)- and (S)-enantiomers of a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester can be used to deduce the absolute configuration of the alcohol center. mdpi.com This method, when used in conjunction with total synthesis, provides a robust framework for stereochemical determination. researchgate.net
Advanced Crystallographic Methods for Structural Determination
The definitive structural elucidation of complex natural products like this compound often relies on a combination of spectroscopic analysis and, ultimately, unambiguous confirmation through single-crystal X-ray diffraction. While the absolute stereochemistry of this compound was conclusively established through total synthesis and comparison of spectral data with the natural isolate, crystallographic methods represent the gold standard for determining three-dimensional molecular architecture. nih.govacs.org For many similar 10-membered lactones, X-ray analysis has been the key to confirming their structures. oup.comnih.govnih.gov
In cases where natural products are isolated in minute quantities or prove difficult to form high-quality, single crystals suitable for conventional X-ray diffraction, researchers turn to a suite of advanced crystallographic techniques. rsc.org These methods are specifically designed to overcome the primary obstacles of small sample size and poor crystal quality, enabling structural determination where it would otherwise be impossible. rsc.orgrsc.org
Challenges in Conventional Crystallography
Standard single-crystal X-ray diffraction (SCXRD) requires crystals of a certain minimum size (typically >5-10 micrometers in all dimensions) and high internal order to diffract X-rays effectively. acs.org Many natural products, however, are isolated as oils, amorphous solids, or microcrystalline powders, precluding analysis by conventional means. oup.com
Modern Crystallographic Solutions
Recent developments have provided powerful alternatives for analyzing non-ideal samples. These cutting-edge strategies include the crystalline sponge method, microcrystal electron diffraction (MicroED), and co-crystallization with crystalline mates. rsc.org
Microcrystal Electron Diffraction (MicroED): This emerging technique is a form of electron crystallography capable of determining high-resolution structures from nano- or micro-sized crystals, often thousands of times smaller than those required for SCXRD. acs.org MicroED utilizes a transmission electron microscope to collect diffraction data from a stream of tiny crystals, which can often be obtained directly from powders that appear amorphous. acs.org This method is exceptionally powerful for structural elucidation when only a very small amount of a compound is available. oup.com
Crystalline Sponge Method: This innovative technique circumvents the need to crystallize the target compound altogether. oup.com The "crystalline sponge" is a pre-formed, porous metal-organic framework (MOF) crystal that can absorb and orient small molecules (guests) within its ordered pores. rsc.orgoup.com Once the guest molecule, such as this compound, is soaked into the sponge, the entire complex can be analyzed by X-ray diffraction. The diffraction data allows for the determination of the guest molecule's structure, including its absolute stereochemistry, as it is held in a fixed orientation by the host framework. rsc.org This is particularly useful for analyzing liquids or oils at the microgram scale. oup.com
Co-crystallization Methods: Another strategy involves inducing crystallization by using a "crystalline mate" or chaperone molecule that forms well-ordered co-crystals with the target analyte through non-covalent interactions like hydrogen bonding or π-π stacking. rsc.org By forming a stable, crystalline lattice with the chaperone, the structure of the previously non-crystalline target can be determined.
The application of these advanced methods has revolutionized natural product discovery, allowing for the rapid and definitive structural elucidation of compounds from trace amounts, thereby accelerating the pace of research in fields from drug discovery to chemical biology. acs.orgoup.com
Interactive Data Tables
Table 1: Comparison of Advanced Crystallographic Techniques
| Method | Principle | Minimum Sample | Crystal Requirement | Key Advantage |
| MicroED | Electron diffraction from nanocrystals in a TEM. acs.org | Nanogram to microgram | Nanocrystals (powder is often sufficient). acs.org | Extremely small sample size; rapid analysis. acs.org |
| Crystalline Sponge | Guest molecule is absorbed into a porous host crystal. oup.com | Nanogram to microgram | None for the target analyte; requires a suitable sponge crystal. oup.com | No need to crystallize the target molecule; good for oils. oup.com |
| Co-crystallization | A "chaperone" molecule induces co-crystallization with the analyte. rsc.org | Microgram to milligram | Forms a co-crystal with the chaperone. rsc.org | Enables crystallization of otherwise reluctant molecules. |
Synthetic Chemistry of Multiplolide A: Total Synthesis and Analogue Preparation
Seminal Total Synthesis Strategies
The journey towards the total synthesis of multiplolide A has been marked by innovative and stereoselective approaches. These strategies have been crucial in assembling the ten-membered lactone core and establishing the correct stereochemistry of its multiple chiral centers.
Pioneering Methodologies for this compound Construction
The initial total synthesis of this compound was a significant achievement, confirming its absolute configuration. mdpi.com A key feature of successful syntheses has been the convergent assembly of advanced fragments, a strategy that allows for flexibility and efficiency. Researchers have often dissected the molecule into two or three key fragments that are synthesized independently and then coupled together in the later stages of the synthesis. This approach has been instrumental in systematically addressing the stereochemical challenges posed by the molecule.
One of the pioneering routes involved a flexible strategy designed not only to synthesize this compound but also to enable the preparation of its possible diastereomers. researchgate.net This was critical for the definitive assignment of the relative and absolute stereochemistry of the natural product. The synthesis commenced from readily available and inexpensive starting materials, highlighting the practicality of the chosen route. researchgate.netdoi.org
Key Reactions and Transformations Employed
A hallmark of the synthetic routes towards this compound is the application of a suite of powerful and well-established chemical reactions. These transformations have been strategically employed to construct the carbon skeleton, install functional groups, and control stereochemistry with high precision.
Key Reactions in the Total Synthesis of this compound
| Reaction | Purpose in the Synthesis |
|---|---|
| Ring-Closing Metathesis (RCM) | Formation of the ten-membered macrolactone ring. researchgate.net |
| Sharpless Asymmetric Epoxidation | Stereoselective introduction of epoxide functionalities, which serve as precursors to key stereocenters. researchgate.netdoi.org |
| Yamaguchi Esterification | Macrolactonization, the final ring-closing step to form the ester linkage in the macrolide. researchgate.net |
| Swern Oxidation | Oxidation of alcohols to aldehydes or ketones, crucial for subsequent carbon-carbon bond-forming reactions. researchgate.net |
| Jacobsen's Hydrolytic Kinetic Resolution | Enantioselective opening of racemic epoxides to obtain chiral building blocks. researchgate.net |
The strategic implementation of Ring-Closing Metathesis (RCM) has been particularly pivotal. researchgate.net This reaction, often utilizing Grubbs' catalyst, has proven effective in forming the challenging ten-membered ring structure from a linear diene precursor. The success of the RCM step was found to be dependent on the nature of the protecting groups and the conformation of the substrate. researchgate.net
The Sharpless asymmetric epoxidation has been another cornerstone, allowing for the enantioselective installation of the epoxide ring, which is a key stereogenic element in the molecule. researchgate.net This reaction's high degree of predictability and stereocontrol has been vital for establishing the correct absolute configuration of the target molecule.
For the crucial macrolactonization step, the Yamaguchi esterification has been a favored method. researchgate.net This reaction facilitates the formation of the large lactone ring under mild conditions, which is essential to avoid side reactions and decomposition of the sensitive substrate. The Swern oxidation has been widely used for the mild and efficient conversion of alcohols to the corresponding aldehydes, which are then used in subsequent bond-forming reactions. researchgate.net
Stereocontrolled Synthesis Design and Implementation
The presence of multiple stereocenters in this compound necessitates a high degree of stereocontrol throughout the synthesis. The design of the synthetic route is therefore heavily influenced by the need to control the three-dimensional arrangement of atoms.
A key aspect of the stereocontrolled design has been the use of substrate-controlled and reagent-controlled reactions. For instance, the Sharpless epoxidation is a classic example of a reagent-controlled process that delivers a specific enantiomer of the product. In other steps, the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate control.
The strategic use of protecting groups has also been instrumental in achieving stereocontrol. By selectively protecting and deprotecting hydroxyl groups, chemists can direct the reactivity of specific parts of the molecule and influence the stereochemical course of reactions. This careful manipulation of protecting groups was crucial for the successful assembly of the macrocyclic core and the late-stage installation of the epoxide functionality. researchgate.net
Synthetic Exploration of this compound Diastereomers
The synthesis of diastereomers of a natural product is a powerful tool for confirming its structure and understanding the structure-activity relationship. In the case of this compound, the synthesis of its diastereomers has been a key component of the research efforts.
Flexible Synthetic Routes to Possible Diastereomers
A significant achievement in the field has been the development of flexible synthetic strategies that allow for the synthesis of not just this compound itself, but also its various possible diastereomers. researchgate.net This flexibility is often achieved by designing a convergent synthesis where different stereoisomers of the key fragments can be prepared and then combined.
By systematically varying the stereochemistry of the starting materials or by using different stereoselective reagents, chemists have been able to access a range of diastereomeric intermediates. These intermediates can then be carried forward through the synthetic sequence to yield the corresponding diastereomers of the final product. This approach has been invaluable for creating a library of related compounds for biological evaluation.
Synthetic Validation of Relative and Absolute Configurations
The total synthesis of this compound and its diastereomers has been instrumental in the definitive confirmation of its relative and absolute configuration. researchgate.net Initially, the structure of this compound was proposed based on spectroscopic data, but the exact stereochemical arrangement remained unconfirmed. mdpi.com
Through the synthesis of the proposed structure and its comparison with the natural product, chemists were able to unequivocally establish the correct stereochemistry. researchgate.net Furthermore, the synthesis of other diastereomers and the comparison of their spectroscopic data with that of the natural product provided further validation. researchgate.net This process of synthetic validation is a cornerstone of natural product chemistry, providing the ultimate proof of a molecule's structure.
Advanced Synthetic Methodologies for Related Medium-Sized Lactones
The synthesis of medium-sized lactones, such as the nine-membered ring found in this compound, presents considerable challenges to synthetic chemists. These challenges primarily arise from unfavorable kinetic and thermodynamic factors associated with the formation of rings containing eight to eleven atoms. However, the prevalence of these structural motifs in a wide array of biologically active natural products has spurred the development of sophisticated and innovative synthetic strategies. These methodologies aim to overcome the inherent difficulties of forming medium-sized rings, such as transannular strain and conformational flexibility, which often lead to low yields in traditional cyclization approaches. This section explores advanced synthetic methods that have been successfully applied to the construction of polypropionate chains and the cyclization of macrolactone ring systems, providing a context for the synthetic strategies that could be employed in the total synthesis of this compound and its analogues.
Epoxide-Based Synthetic Approaches to Polypropionates
Polypropionate units, characterized by a carbon backbone with alternating methyl and hydroxyl groups, are common features in many polyketide natural products, including the aglycone of this compound. mdpi.comablesci.com While traditional aldol-based methods have long been the standard for constructing these intricate stereochemical arrays, epoxide-based approaches have emerged as a powerful non-aldol alternative. mdpi.comnih.gov These strategies offer a high degree of stereocontrol and are often iterative, allowing for the systematic assembly of complex polypropionate chains. acs.org
The fundamental principle of this methodology involves two key steps: the enantio- and diastereoselective synthesis of an epoxide, followed by its regioselective cleavage with a nucleophile. mdpi.comnih.gov The stereochemistry of the newly formed stereocenters is precisely controlled by the configuration of the starting epoxide and the nature of the ring-opening reaction, which typically proceeds via an SN2 mechanism. This approach has been championed by several research groups, including those of Kishi, Katsuki, Marshall, Miyashita, and Prieto, who have demonstrated its versatility in the synthesis of numerous polypropionate-containing natural products. mdpi.comnih.gov
A common strategy involves the stereoselective epoxidation of allylic or homoallylic alcohols, followed by cleavage of the resulting epoxide with an organometallic reagent, such as an organoalane or an organocuprate. This iterative process allows for the controlled installation of the characteristic methyl and hydroxyl groups with defined stereochemistry. For instance, the Prieto group has developed a three-step iterative sequence for the construction of polypropionate fragments, which has been successfully applied to the synthesis of the C5–C12 fragment of streptovaricin U. mdpi.comacs.org
The table below summarizes representative epoxide-based approaches to polypropionate synthesis, highlighting the key reagents and transformations involved.
| Reaction Type | Key Reagents/Conditions | Description | Reference |
| Asymmetric Epoxidation | Sharpless Asymmetric Epoxidation (Ti(OiPr)4, DET, t-BuOOH) | Enantioselective epoxidation of allylic alcohols. | mdpi.com |
| Shi Asymmetric Epoxidation (fructose-derived ketone, Oxone) | Enantioselective epoxidation of unfunctionalized olefins. | mdpi.com | |
| Epoxide Ring-Opening | Organocuprates (R2CuLi) | Regioselective cleavage of epoxides with carbon nucleophiles. | |
| Organoalanes (R3Al) | Regioselective cleavage of epoxides, often with high stereospecificity. | ||
| Red-Al | Reductive opening of epoxides to form diols. | researchgate.net |
These epoxide-based methodologies provide a flexible and highly stereocontrolled route to complex polypropionate structures, making them a valuable tool in the synthesis of natural products like this compound.
Innovative Cyclization Methodologies for Macrolactone Ring Systems
The construction of the macrolactone core, particularly medium-sized rings, is often the most challenging step in the total synthesis of natural products. rsc.org The inherent ring strain and entropic factors associated with these systems necessitate the use of specialized and often innovative cyclization strategies. snnu.edu.cn A variety of powerful techniques have been developed to address these challenges, moving beyond classical lactonization methods. nih.gov
Ring-Closing Metathesis (RCM) has become one of the most reliable and widely used methods for the formation of macrocyclic systems, including medium-sized lactones. nih.gov This reaction, typically catalyzed by ruthenium-based catalysts, forms a carbon-carbon double bond to close the ring and has been successfully applied in numerous total syntheses. nih.gov
Transition metal-catalyzed cross-coupling reactions , such as the Suzuki, Stille, and Heck reactions, have also been adapted for macrocyclization. nih.gov These methods offer a high degree of functional group tolerance and have proven effective in the synthesis of complex macrocycles.
Ring-expansion reactions represent another innovative approach to circumvent the challenges of direct cyclization. mdpi.com These strategies involve the formation of a smaller, more readily accessible ring, which is then expanded to the desired medium-sized lactone. This can be achieved through various methods, including the cleavage of a carbon-carbon bond in a bridged polycyclic precursor. mdpi.com
The table below outlines several innovative macrolactonization methodologies that have been developed to overcome the challenges associated with the synthesis of medium-sized lactones.
| Methodology | Key Reagents/Conditions | Description | Reference |
| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs' catalysts | Formation of a C=C bond to close the ring from a diene precursor. | nih.gov |
| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Formation of a mixed anhydride (B1165640) which then undergoes intramolecular esterification. | snnu.edu.cn |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | A powerful dehydrating agent for lactonization under mild conditions. | snnu.edu.cn |
| Prins-Type Macrocyclization | Lewis or Brønsted acids | A cascade reaction involving carbonyl addition and cyclization to form a tetrahydropyran-containing macrocycle. | nih.gov |
| N-Sulfonyl Ynamide-Mediated Cyclization | N-Sulfonyl ynamide, CuCl (in some cases) | Two-step activation and cyclization at room temperature, suitable for medium-sized rings. | snnu.edu.cn |
Mechanistic and Cellular Biological Activities of Multiplolide a in Vitro Studies
Antifungal Activities in Cellular Assays
Multiplolide A, a 10-membered lactone isolated from the fungus Xylaria multiplex, has demonstrated notable antifungal properties in laboratory settings. nih.gov Specifically, its activity against Candida albicans, a common opportunistic fungal pathogen in humans, has been a subject of investigation. nih.gov Candida albicans is a significant cause of candidiasis, with infections ranging from superficial mucosal to life-threatening systemic conditions. nih.govmdpi.com The emergence of drug-resistant Candida strains necessitates the discovery of new antifungal agents. mdpi.commdpi.com
In vitro studies are the primary method for assessing the antifungal potential of new compounds. vliz.be These assays typically involve exposing a standardized culture of the fungal pathogen to the test compound and observing the effect on its growth. mdpi.com The results from these screenings help identify "hits," which are compounds showing specific activity at non-toxic concentrations. vliz.be this compound was identified as such a hit through these standard screening procedures. nih.gov
The structural features of this compound, particularly its lactone ring, are thought to be crucial for its biological activity. nih.gov Lactones are a class of compounds known for a variety of bioactivities, and their presence in natural products often correlates with antimicrobial properties. nih.govnih.gov
The potency of an antifungal agent is quantitatively measured to determine its efficacy. A common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a microbial population by 50%. researchgate.net
In a study, this compound was found to have an IC50 value of 7 µg/mL against Candida albicans. nih.gov For comparison, its counterpart, Multiplolide B, isolated from the same fungal source, exhibited a stronger antifungal activity with an IC50 value of 2 µg/mL against the same pathogen. nih.gov These values indicate that both compounds possess significant antifungal potential.
| Compound | IC50 Value (µg/mL) | Source |
|---|---|---|
| This compound | 7 | nih.gov |
| Multiplolide B | 2 | nih.gov |
It is important to note that while this compound showed antifungal activity, it was found to be inactive against the malarial parasite Plasmodium falciparum and non-cytotoxic to BC-1 and KB cell lines at a concentration of 20 µg/mL. nih.gov
In Vitro Efficacy against Fungal Pathogens (e.g., Candida albicans)
Exploration of Other In Vitro Bioactivities
Research has extended to derivatives of this compound to explore a wider range of biological activities. For instance, 8-O-acetylthis compound was investigated for its potential antihyperlipidemic activity. rsc.org This derivative showed an inhibition ratio of approximately 24% on triglycerides in steatotic L-02 cells at a concentration of 5 mg/mL, which was comparable to the activity of lovastatin. rsc.org This suggests that modifications to the this compound structure, such as acetylation, can influence its biological targets and efficacy. rsc.org
Another derivative, 5,6-dihydro-5,6-epoxythis compound, has been isolated and is noted for its structural features, including an epoxide moiety and a lactone ring, which are often associated with potent bioactivities like cytotoxic and antifungal properties. nih.gov The isolation of such derivatives from endophytic fungi highlights the potential for discovering novel compounds with diverse biological applications. nih.govresearchgate.net The study of these derivatives helps in understanding structure-activity relationships, where specific chemical modifications can enhance or alter the compound's biological effects. rsc.org
The discovery of bioactive natural products like this compound relies on systematic screening methodologies. vliz.bethieme-connect.com In vitro bioassays are fundamental in this process, allowing for the evaluation of biological activities against specific molecular targets or cellular pathways. hilarispublisher.com These methods are designed for rapid screening of numerous compounds and are crucial for identifying initial "hits". vliz.be
Common in vitro screening techniques include diffusion, dilution, and bioautographic methods. nih.gov Cell viability assays, such as the MTT assay, are used to assess the cytotoxicity of compounds against cultured cells. hilarispublisher.com For antimicrobial screening, the minimum inhibitory concentration (MIC) is a key parameter determined through serial dilution methods to find the lowest concentration of a compound that inhibits visible growth of a microorganism. mdpi.com
The process often begins with the random selection of organisms, like fungi, followed by chemical screening or antimicrobial assays of their extracts. vliz.be Once a "hit" is identified, it undergoes further evaluation in more specialized in vitro assays to confirm its activity and selectivity. vliz.be This structured approach ensures a systematic and efficient way to discover and validate the therapeutic potential of natural products. thieme-connect.com
Structure Activity Relationship Sar Studies and Analogue Design for Multiplolide a
Rational Design and Synthesis of Multiplolide A Analogues
The rational design of analogues is a cornerstone of medicinal chemistry, aiming to improve a lead compound's therapeutic profile. wikipedia.orgslideshare.net For this compound, this involves the synthesis of new molecules with systematic changes to the original structure. The total synthesis of this compound and its diastereoisomer has been successfully achieved, paving the way for the creation of such analogues. scispace.comdoi.org
Systematic Structural Modifications to Elucidate Pharmacophoric Elements
Pharmacophore modeling identifies the essential spatial arrangement of molecular features responsible for a drug's biological activity. nih.govresearchgate.net For this compound, key structural regions for modification would include the ten-membered lactone ring, the epoxide moiety, the hydroxyl group, and the alkyl side chain. Systematic modifications to these parts help to identify the pharmacophoric elements. While specific, comprehensive SAR studies on a wide range of this compound analogues are not extensively detailed in the available literature, the principles of medicinal chemistry suggest several key modifications.
Key areas for modification would likely include:
Epoxide Ring: The reactivity and stereochemistry of the epoxide are critical. Analogues could be synthesized where the epoxide is opened to form corresponding diols, or its stereochemistry is altered to understand its role in target binding.
Hydroxyl Group: The position and stereochemistry of the hydroxyl group are potential key interaction points. Esterification, etherification, or inversion of stereochemistry at this position would provide valuable SAR data.
Lactone Ring: The stability and conformation of the macrolide ring are crucial. Analogues with different ring sizes or modified ester linkages could be synthesized to probe the importance of the ten-membered ring.
Alkyl Side Chain: The length and branching of the side chain could influence lipophilicity and, consequently, cell permeability and target interaction.
A comparative study of this compound and its naturally occurring counterpart, Multiplolide B, which differs in the side chain, revealed differences in their antifungal potency. This compound has an IC50 value of 7 µg/mL, whereas Multiplolide B has an IC50 value of 2 µg/mL against Candida albicans, indicating that the nature of the side chain significantly impacts activity. nih.gov
Table 1: Comparison of Antifungal Activity of this compound and B
| Compound | Side Chain Moiety | IC50 vs. Candida albicans (µg/mL) |
|---|---|---|
| This compound | Differs from B | 7 |
Strategies for Optimizing Biological Potency and Selectivity
The goal of analogue design is to enhance biological potency and selectivity. mdpi.com Based on initial SAR findings, strategies for this compound would focus on amplifying the interactions with its biological target while minimizing off-target effects.
Potential optimization strategies include:
Conformational Constraint: Introducing elements that restrict the conformational flexibility of the macrolide ring can lock the molecule in its bioactive conformation, potentially increasing potency.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve metabolic stability, potency, or selectivity. For instance, the ester in the lactone could be replaced with a more stable amide.
Fragment-Based Growth: If the minimal pharmacophore can be identified, additional functional groups can be appended to explore further binding interactions with the target.
Computational and In Silico Approaches in SAR
Computational chemistry provides powerful tools to investigate SAR, offering insights that can guide and rationalize synthetic efforts. derpharmachemica.cominflibnet.ac.in
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of a ligand to a biological target. ijpsjournal.comjscimedcentral.com In the absence of an experimentally determined structure of the biological target of this compound, homology modeling could be employed to generate a 3D model of the target protein, assuming its identity is known or can be inferred.
The general process would involve:
Target Identification and Preparation: Identifying the fungal protein that this compound inhibits.
Ligand Preparation: Generating a 3D conformation of this compound and its analogues.
Molecular Docking: Simulating the binding of the ligands into the active site of the target protein. schrodinger.com The results would be scored based on the predicted binding energy, providing a hypothesis for the binding mode.
These simulations could reveal key amino acid residues that interact with the pharmacophoric elements of this compound, such as the epoxide and hydroxyl groups, guiding the design of new analogues with enhanced interactions.
Chemometric Analyses (e.g., PCA, PLS) and Quantum Chemical Calculations (e.g., DFT) in SAR Prediction
Chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to find correlations in large datasets. wikipedia.org If a sufficiently large set of this compound analogues with corresponding biological activity data were available, these methods could be used to build a Quantitative Structure-Activity Relationship (QSAR) model.
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. uleth.carsc.org DFT can be used to calculate properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. ornl.govlibretexts.org These calculated descriptors can be used in QSAR models to predict the activity of new, unsynthesized analogues. For example, the reactivity of the epoxide ring in this compound could be rationalized through DFT calculations, potentially correlating with its biological activity.
While specific applications of these advanced computational studies on this compound are not yet prevalent in the literature, they represent a promising future direction for elucidating its mechanism of action and for the rational design of novel antifungal agents.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Multiplolide B |
Future Directions in Multiplolide a Research
Advancements in Synthetic Accessibility and Scalability for Production
While the total synthesis of multiplolide A has been successfully achieved, a primary focus for future research will be the development of more efficient and scalable synthetic routes. researchgate.netdoi.org Early total syntheses, while elegant in their chemical strategy, often involve numerous steps and utilize costly reagents, which can limit the production of this compound in the quantities required for extensive biological evaluation. doi.orgresearchgate.net
Future synthetic strategies will likely prioritize atom economy, step-efficiency, and the use of more environmentally benign reagents. Key reactions that have been employed, such as the Jacobsen resolution, Sharpless epoxidation, and ring-closing metathesis (RCM), may be optimized or replaced with more scalable alternatives. researchgate.netresearchgate.net For instance, research into novel catalytic methods for macrocyclization could provide higher yields and greater stereocontrol, addressing a common challenge in the synthesis of macrolides. researchgate.net The development of a streamlined, highly diastereoselective synthesis would be a significant breakthrough, enabling the production of this compound and its analogs on a gram scale or larger. researchgate.net
A flexible synthetic approach is also crucial for producing various diastereomers of this compound, which is essential for detailed structure-activity relationship (SAR) studies. acs.org By refining the synthetic pathway, researchers can systematically modify different parts of the molecule to probe the chemical features responsible for its biological effects.
Deeper Elucidation of Biosynthetic Pathways and Metabolic Engineering for Sustainable Production
The biosynthesis of this compound, like other macrolides, is presumed to be governed by complex polyketide synthase (PKS) pathways. nih.govpreprints.org A critical area of future research is the detailed elucidation of the specific gene clusters and enzymatic machinery responsible for its production in fungi such as Diaporthe hongkongensis. nih.govpreprints.org Understanding these biosynthetic pathways at a molecular level is paramount for developing sustainable production methods.
Key research questions include identifying the specific PKS modules, tailoring enzymes, and regulatory elements involved in the assembly of the this compound backbone and its subsequent chemical modifications. Advanced genomic and transcriptomic analyses of producing organisms under different culture conditions can help identify the biosynthetic gene clusters (BGCs). nih.gov
Once the biosynthetic pathway is characterized, metabolic engineering strategies can be employed to enhance the production of this compound. muni.cz This could involve:
Deletion of competing pathways: Knocking out genes responsible for the synthesis of other secondary metabolites to redirect metabolic flux towards this compound production. muni.czmdpi.com
Host engineering: Introducing the this compound biosynthetic gene cluster into a more tractable and high-producing microbial host, such as Escherichia coli or Saccharomyces cerevisiae. iitm.ac.in
These metabolic engineering approaches offer a promising avenue for the sustainable and cost-effective production of this compound, overcoming the limitations of both chemical synthesis and isolation from natural sources. mdpi.comethz.ch
Comprehensive In Vitro Mechanistic Studies of Biological Actions to Identify Molecular Targets
While this compound has demonstrated biological activities, the precise molecular mechanisms underlying these effects remain largely uncharacterized. doi.org Future research must focus on comprehensive in vitro studies to identify the specific molecular targets of this compound.
The presence of an epoxide moiety and a lactone ring in its structure suggests that it may interact with a variety of biological macromolecules, including enzymes and receptors. preprints.orgmdpi.com The epoxide group, in particular, is known to be chemically reactive and could potentially form covalent bonds with its biological targets. mdpi.com
A multi-pronged approach will be necessary to deconvolute its mechanism of action. This will likely involve a combination of techniques, including:
Target-based screening: Testing the ability of this compound to inhibit or activate a panel of known enzymes or receptors, particularly those involved in pathways related to its observed biological effects.
Affinity-based proteomics: Using chemical probes derived from this compound to isolate and identify its binding partners from cell lysates.
Transcriptomic and proteomic profiling: Analyzing changes in gene and protein expression in cells treated with this compound to identify affected cellular pathways.
Identifying the molecular targets of this compound is a critical step in understanding its biological function and for the rational design of more potent and selective analogs.
Development of Novel Analogs with Tailored Biological Profiles for Preclinical Research Applications
The development of novel analogs of this compound with improved biological profiles is a key objective for its translation into preclinical research tools. profil.comcriver.com By systematically modifying the structure of this compound, it is possible to enhance its potency, selectivity, and pharmacokinetic properties. ppd.com
SAR studies, guided by the insights gained from mechanistic studies and the total synthesis of diastereomers, will inform the design of new analogs. acs.org Key areas for modification could include:
The epoxide ring: Opening or modifying the epoxide to explore the importance of this functional group for activity and to potentially reduce non-specific reactivity. mdpi.com
The macrolactone ring: Altering the ring size or introducing new functional groups to optimize binding to the molecular target.
The side chain: Modifying the length and functionality of the side chain to improve properties such as cell permeability and metabolic stability.
These novel analogs would then be subjected to a battery of in vitro and cell-based assays to evaluate their biological activity. Promising candidates could then advance to more complex preclinical studies, including evaluation in animal models. nih.govnih.gov The ultimate goal is to generate a library of this compound-based compounds with a range of biological activities that can be used as chemical probes to dissect biological pathways or as starting points for the development of new therapeutic agents.
Q & A
Q. What are the established methodologies for isolating and purifying multiplolide A from natural sources?
this compound is typically isolated via solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (CC), HPLC, or preparative TLC. Key parameters include solvent polarity gradients, stationary phase selection (e.g., silica gel, C18 reverse-phase), and monitoring via UV-Vis or LC-MS . For reproducibility, detailed protocols for solvent ratios, flow rates, and fraction collection intervals must be documented. Example: A 2022 study achieved 95% purity using a hexane-ethyl acetate gradient (10:1 to 1:1) on silica gel CC .
Q. What spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?
Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity?
Use dose-response experiments (e.g., 0.1–100 µM) in cell lines relevant to the hypothesized mechanism (e.g., cancer: MCF-7, HepG2; antimicrobial: Staphylococcus aureus). Include positive controls (e.g., doxorubicin for cytotoxicity) and measure IC values via MTT or resazurin assays. Validate results with triplicate runs and statistical analysis (e.g., ANOVA, p < 0.05) .
Q. What are the best practices for reporting this compound’s physicochemical properties?
Provide melting points, optical rotation (), solubility in common solvents, and stability under varying pH/temperature. For example, "this compound melts at 156–158°C, exhibits = −42.5 (c 0.1, CHCl), and degrades above 40°C in aqueous media" .
Q. How should researchers address discrepancies in this compound’s reported bioactivity across studies?
Systematically compare experimental variables: cell line passage numbers, assay incubation times, solvent carriers (DMSO vs. ethanol), and purity levels (>90% recommended). Meta-analyses of IC ranges (e.g., 2.5–15 µM in cancer cells) can identify outlier methodologies .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s proposed mechanism of action (MOA)?
Combine in silico molecular docking (e.g., AutoDock Vina) with functional assays (e.g., siRNA knockdown of target proteins). For instance, if studies conflict on NF-κB vs. MAPK pathways, use luciferase reporter assays and Western blotting to quantify pathway activation .
Q. How can researchers optimize this compound’s synthetic routes to improve yield and scalability?
Employ retrosynthetic analysis to identify bottlenecks (e.g., low-yield cyclization steps). Test catalysts (e.g., Grubbs catalyst for olefin metathesis) or microwave-assisted synthesis to reduce reaction times. A 2024 study achieved 62% yield via Pd-catalyzed cross-coupling, compared to 28% in traditional methods .
Q. What multi-omics approaches elucidate this compound’s polypharmacology?
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map multi-target effects. For example, network pharmacology analysis of differentially expressed genes (e.g., >2-fold change in TNF-α, IL-6) can reveal synergistic pathways .
Q. How should structural analogs of this compound be designed to enhance bioavailability?
Use Structure-Activity Relationship (SAR) studies to modify problematic groups (e.g., ester hydrolysis). Introduce hydrophilic moieties (e.g., PEGylation) or pro-drug formulations. Pharmacokinetic studies in rodent models can assess improvements in half-life (e.g., from 2.1 to 5.8 hours) .
Q. What statistical frameworks address variability in this compound’s pharmacokinetic data across species?
Apply nonlinear mixed-effects modeling (NONMEM) to account for interspecies differences in clearance rates. For example, allometric scaling from mice to humans requires body-weight adjustments (e.g., human dose = mouse dose × (70 kg/0.02 kg)) .
Methodological Notes
- Data Validation : Cross-reference NMR/HRMS data with public databases (e.g., PubChem, NPASS) to confirm compound identity .
- Reproducibility : Include raw chromatograms and spectral data in supplementary materials, adhering to FAIR principles .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding from biotech firms) and adhere to ARRIVE guidelines for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
